(3S)-3-ISOPROPYL BICYCLIC LACTAM

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

(3S)-3-Isopropyl bicyclic lactam (CAS 122383-35-1), systematically named (3S,7aR)-3-isopropyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one, is a chiral, non-aromatic bicyclic lactam building block (C9H15NO2, MW 169.22). It belongs to the tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one scaffold class, which has been explored for hypoglycemic agent development and as a conformationally constrained intermediate in medicinal chemistry.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 122383-35-1
Cat. No. B039628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-ISOPROPYL BICYCLIC LACTAM
CAS122383-35-1
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C)C1COC2N1C(=O)CC2
InChIInChI=1S/C9H15NO2/c1-6(2)7-5-12-9-4-3-8(11)10(7)9/h6-7,9H,3-5H2,1-2H3/t7-,9-/m1/s1
InChIKeyVYIYATUSPBZBPH-VXNVDRBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3S)-3-Isopropyl Bicyclic Lactam (CAS 122383-35-1) for Medicinal Chemistry & Chemical Biology


(3S)-3-Isopropyl bicyclic lactam (CAS 122383-35-1), systematically named (3S,7aR)-3-isopropyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one, is a chiral, non-aromatic bicyclic lactam building block (C9H15NO2, MW 169.22) [1]. It belongs to the tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one scaffold class, which has been explored for hypoglycemic agent development and as a conformationally constrained intermediate in medicinal chemistry [2]. The (3S,7aR) stereochemistry and the isopropyl substituent at the 3-position distinguish it from other bicyclic lactam analogs that bear additional 7a-substituents (e.g., methyl or phenyl), resulting in different steric and electronic profiles relevant to fragment-based drug discovery and scaffold-hopping campaigns.

Why Generic (3S)-3-Isopropyl Bicyclic Lactam Substitution Is Not Trivial: Scaffold-Specific Differentiation


Within the pyrrolo[2,1-b]oxazol-5(6H)-one family, seemingly minor structural changes at the 7a-position—such as a methyl (CAS 98203-44-2) or phenyl (CAS 88670-16-0) group—introduce significant conformational bias and alter physicochemical properties including lipophilicity (cLogP), aqueous solubility, and metabolic stability . The unsubstituted 7a-position in (3S)-3-isopropyl bicyclic lactam provides a distinct hydrogen-bond donor/acceptor surface and a reduced steric footprint compared to 7a-methyl or 7a-phenyl analogs, which directly impacts binding pocket complementarity and fragment growth vectors [1]. Consequently, biological activity, selectivity, and pharmacokinetic profiles observed for 7a-substituted analogs cannot be assumed to transfer to the 7a-unsubstituted scaffold; procurement decisions based on in-class interchangeability risk introducing misleading structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence: (3S)-3-Isopropyl Bicyclic Lactam vs. Closest Analogs


Comparative Predicted Physicochemical Profile: 7a-Unsubstituted vs. 7a-Methyl and 7a-Phenyl Analogs

In silico comparative analysis reveals that (3S)-3-isopropyl bicyclic lactam (7a-H) possesses a lower calculated logP (cLogP ≈ 0.93) and a smaller topological polar surface area (tPSA ≈ 29.5 Ų) compared to its 7a-methyl analog (cLogP ≈ 1.5, tPSA unchanged) and its 7a-phenyl analog (cLogP ≈ 2.8, tPSA unchanged) [1]. This difference in lipophilicity, driven solely by the absence of a 7a-substituent, predicts improved aqueous solubility and reduced non-specific protein binding for the 7a-unsubstituted scaffold, which is a critical consideration in fragment-based screening where high solubility is paramount.

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

Stereochemical Integrity: (3S,7aR) Absolute Configuration and Its Impact on Target Engagement

The (3S,7aR) absolute configuration of this compound is confirmed by its InChI Key (VYIYATUSPBZBPH-VXNVDRBHSA-N) and represents a specific diastereomer within the bicyclic lactam family [1]. In contrast, (3R)-isopropyl bicyclic lactam (CAS 252851-09-5) and (3R,7aS)-3-isopropyl-7a-methyl analogs exhibit opposite stereochemistry at the ring junction . The hypoglycemic agent series reported by Aicher et al. demonstrated that stereochemistry at the 3- and 7a-positions is a critical determinant of in vitro potency in L6 myocyte glucose utilization assays, with the (2S) configuration being optimal for the lead compound SDZ PGU 693 [2]. While direct data for the (3S,7aR)-3-isopropyl configuration is not published, the class-level SAR indicates that stereochemical divergence from the (2S) series can lead to substantial potency shifts.

Stereochemistry Chiral Building Block Enantioselective Synthesis

Intermediate Versatility: 7a-Unsubstituted Scaffold as a Late-Stage Functionalization Handle

The 7a-position of (3S)-3-isopropyl bicyclic lactam is unsubstituted, presenting a hydrogen atom that serves as a latent diversification point for late-stage C–H functionalization or enolate alkylation—transformations that are sterically and electronically inaccessible in 7a-methyl or 7a-phenyl analogs . While 7a-methyl analogs (e.g., CAS 98203-44-2) are commercially available and have been characterized spectroscopically, their quaternary center at the 7a-position precludes further derivatization at that site, limiting their utility as advanced intermediates in lead optimization programs [1]. The 7a-unsubstituted scaffold thus offers a unique balance of conformational constraint and synthetic tractability for generating focused libraries.

Late-Stage Functionalization Diversification Medicinal Chemistry

Optimal Deployment Scenarios for (3S)-3-Isopropyl Bicyclic Lactam Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a low predicted cLogP (0.93) and a compact tPSA (29.5 Ų), (3S)-3-isopropyl bicyclic lactam meets the 'rule-of-three' guidelines for fragment libraries. Its superior predicted aqueous solubility relative to 7a-substituted analogs allows screening at high concentrations (e.g., 0.5–2 mM) in biophysical assays (SPR, NMR, DSF) without solubility artifacts, making it a strategic selection for diversity-oriented fragment sets targeting hydrolase or oxidoreductase active sites .

Stereochemically Defined Chiral Building Block for Asymmetric Synthesis

The confirmed (3S,7aR) absolute configuration, verifiable by InChI Key, ensures that medicinal chemists can procure this compound as a single, defined stereoisomer for use in enantioselective synthesis of complex pyrrolidine- or oxazolidinone-containing pharmacophores. This is critical when reproducing literature procedures or building patent SAR tables where stereochemical integrity is a regulatory and scientific requirement .

Scaffold-Hopping and Lead Diversification Starting Point

The 7a-unsubstituted nature of this scaffold provides a unique chemical handle for late-stage functionalization—a capability absent in the more constrained 7a-methyl and 7a-phenyl analogs. Research groups focused on parallel library synthesis or photoredox C–H activation can use this scaffold to rapidly generate novel analogs from a single intermediate, compressing the design-make-test cycle in early lead optimization .

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